molecular formula C17H16N6O2 B6576359 5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 931363-57-4

5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6576359
CAS No.: 931363-57-4
M. Wt: 336.3 g/mol
InChI Key: SYDOINTZJLZUDP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The unique structural feature of this molecule is the phenylcarbamoylmethyl group at position 1, which distinguishes it from other derivatives.

Properties

IUPAC Name

5-amino-1-(2-anilino-2-oxoethyl)-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c18-16-15(17(25)20-13-9-5-2-6-10-13)21-22-23(16)11-14(24)19-12-7-3-1-4-8-12/h1-10H,11,18H2,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDOINTZJLZUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a hydrazine derivative, followed by cyclization with an alkyne to form the triazole ring. Subsequent functionalization steps introduce the amino and phenylcarbamoyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The phenylcarbamoyl group can be reduced to form amine derivatives.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations

The 1,2,3-triazole-4-carboxamide scaffold is highly modular, with modifications at three key positions:

  • Position 1 (R1): Aryl or alkyl groups.
  • Position 5 (R5): Amino group, often retained for bioactivity.
  • N-substituent (Ramide): Varies widely, impacting target affinity and solubility.

The table below highlights structural analogs and their substituents:

Compound Name R1 Substituent Ramide Substituent Key Biological Activity Reference ID
5-Amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide (Target Compound) Phenylcarbamoylmethyl Phenyl Not explicitly reported in evidence
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl Variable LexA self-cleavage inhibition (SOS response)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl Antiproliferative (renal cancer RXF 393)
5-Amino-1-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Thiophen-2-ylmethyl Anticancer (unspecified targets)
5-Amino-1-(2-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide 2-Methylphenyl Phenyl Structural analog; activity uncharacterized
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Thienopyrimidinylphenyl c-Met kinase inhibition (apoptosis in MCF-7, HepG2)

Physicochemical Properties

  • Solubility: Derivatives with polar Ramide groups (e.g., thiophen-2-ylmethyl, hydroxyethyl) exhibit improved aqueous solubility. For instance, 5-amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide benefits from the hydrophilic quinolinol moiety .
  • Stability: Triazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl, bromo) show enhanced metabolic stability, as seen in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide .

Biological Activity

5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide (referred to as ATC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of ATC is C18H19N5O, with a molecular weight of approximately 342.36 g/mol. The compound features a triazole ring and an amide functional group, contributing to its unique biological properties. The structural characteristics can be summarized as follows:

Property Details
Molecular FormulaC18H19N5O
Molecular Weight342.36 g/mol
Functional GroupsTriazole, Amide

Antimicrobial Properties

ATC has demonstrated significant antimicrobial activity, particularly as an inhibitor of bacterial SOS responses. In high-throughput screening assays, it exhibited an inhibitory concentration (IC50) of approximately 32 μM against RecA-mediated LexA cleavage, indicating potential as an antimicrobial agent . Its ability to bind proteins involved in bacterial stress responses suggests it may disrupt critical protein-protein interactions necessary for bacterial survival .

Antiparasitic Activity

Research has highlighted the potential of ATC against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease. A study utilized phenotypic high-content screening against infected VERO cells, identifying ATC as a promising candidate with significant suppression of parasite burden in mouse models . The optimization of the ATC series led to improvements in potency and metabolic stability, enhancing oral bioavailability and therapeutic potential against Chagas' disease .

Structure-Activity Relationship (SAR)

The biological activity of ATC can be influenced by various structural modifications. For example:

Compound Name Structural Feature Biological Activity
5-amino-N-(4-chlorophenyl)-1H-[1,2,3]triazole-4-carboxamideChlorine substitutionEnhanced antimicrobial properties
5-amino-N-(4-methoxyphenyl)-1H-[1,2,3]triazole-4-carboxamideMethoxy groupImproved solubility
5-amino-N-(2-fluorophenyl)-1H-[1,2,3]triazole-4-carboxamideFluorine substitutionIncreased lipophilicity

These modifications suggest that the presence and position of substituents on the phenyl ring can significantly alter the compound's pharmacological profile .

Cytotoxicity and Selectivity

ATC exhibits low cytotoxicity in mammalian cell lines, which is crucial for its development as a therapeutic agent. Studies indicated that it maintains selectivity over non-target cells such as HepG2 and VERO cells, with cellular ligand efficiency metrics supporting its potential for further development .

Case Studies and Research Findings

Several studies have explored the efficacy of ATC and its derivatives:

  • Chagas Disease Treatment : A study found that optimized derivatives of ATC significantly reduced parasite load in infected mice, showcasing its potential as a novel treatment option for Chagas disease .
  • Antibacterial Activity : Another research effort demonstrated that ATC could inhibit bacterial growth effectively in vitro, supporting its role as a lead compound for developing new antibiotics .

Q & A

Q. What are the key steps and optimized conditions for synthesizing 5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step approach, including condensation reactions and functional group modifications. Critical parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalysts : Palladium-based catalysts or copper(I) iodide may facilitate triazole ring formation via click chemistry .
  • Purification : Column chromatography or recrystallization is used to isolate the final product. Monitoring via TLC and NMR ensures reaction progression .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and carboxamide functionality .
  • X-ray Crystallography : Resolves 3D molecular geometry, particularly the triazole ring conformation and phenylcarbamoyl orientation .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₅N₅O₂) and detects isotopic patterns .

Q. What preliminary biological activities have been reported for this compound?

Initial studies indicate:

  • Enzyme inhibition : Selective inhibition of kinases (IC₅₀ ~ 0.5–2 µM) and proteases via competitive binding .
  • Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (MIC = 8–16 µg/mL) .
  • Cytotoxicity : IC₅₀ values of 10–20 µM in cancer cell lines (e.g., MCF-7, A549) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies often arise from:

  • Solubility limitations : Low aqueous solubility (logP ≈ 3.5) may reduce bioavailability in cell-based assays. Use co-solvents (e.g., DMSO:PBS mixtures) or pro-drug strategies to improve delivery .
  • Structural analogs : Minor substituent changes (e.g., halogenation at the phenyl ring) drastically alter target affinity. Conduct SAR studies to identify critical pharmacophores .
  • Assay conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability .

Q. What computational methods are suitable for predicting this compound’s mechanism of action?

  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR) using AutoDock Vina or Schrödinger .
  • QSAR Models : Correlate substituent electronegativity or steric bulk with bioactivity (e.g., ClogP vs. IC₅₀) .
  • MD Simulations : Assess triazole ring flexibility and ligand-target stability over 100-ns trajectories .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonyl or carboxyl) to enhance solubility .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to prolong half-life .
  • Metabolic stability : Modify the carboxamide group to resist CYP450-mediated degradation .

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